molecular formula C15H14N2O4S B2764529 6-Methoxy-1-(p-tolylsulfonyl)indazol-5-ol CAS No. 1881240-46-5

6-Methoxy-1-(p-tolylsulfonyl)indazol-5-ol

Cat. No.: B2764529
CAS No.: 1881240-46-5
M. Wt: 318.35
InChI Key: UYOHOCPIEUCTBT-UHFFFAOYSA-N
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Description

6-Methoxy-1-(p-tolylsulfonyl)indazol-5-ol is a chemical compound with the molecular formula C15H14N2O4S and a molecular weight of 318.35 g/mol It is known for its unique structure, which includes a methoxy group, a p-tolylsulfonyl group, and an indazole ring system

Preparation Methods

The synthesis of 6-Methoxy-1-(p-tolylsulfonyl)indazol-5-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

6-Methoxy-1-(p-tolylsulfonyl)indazol-5-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux conditions).

Scientific Research Applications

6-Methoxy-1-(p-tolylsulfonyl)indazol-5-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methoxy-1-(p-tolylsulfonyl)indazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

6-Methoxy-1-(p-tolylsulfonyl)indazol-5-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-methoxy-1-(4-methylphenyl)sulfonylindazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-10-3-5-12(6-4-10)22(19,20)17-13-8-15(21-2)14(18)7-11(13)9-16-17/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOHOCPIEUCTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC(=C(C=C3C=N2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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